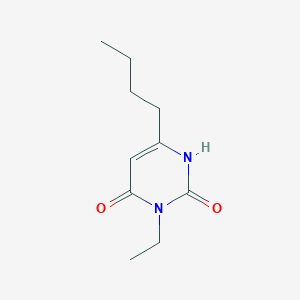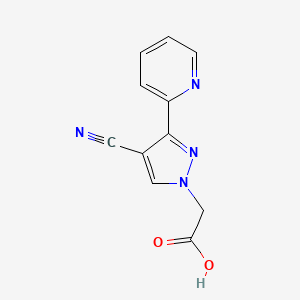
6-Butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
6-Butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as barbituric acid, is a heterocyclic organic compound. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of 6-Butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is C10H16N2O2. The dihydropyrimidine ring, a common feature in this class of compounds, often adopts a screw-boat conformation .Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
A variety of novel synthesis techniques have been developed for tetrahydropyrimidine derivatives, demonstrating their potential in scientific research applications. Microwave-mediated, catalyst- and solvent-free regioselective Biginelli reactions have been employed for the synthesis of highly functionalized tetrahydropyrimidines, offering a greener and more efficient alternative to traditional synthesis methods (Harikrishnan et al., 2013). Additionally, phosphine-catalyzed annulation techniques have been utilized to synthesize tetrahydropyridines with high regioselectivity and excellent yields, further expanding the scope of tetrahydropyrimidine derivatives in research (Zhu et al., 2003).
Structural and Spectroscopic Analysis
The molecular structure and vibrational spectra of tetrahydropyrimidine derivatives have been extensively studied, providing insights into their chemical properties and potential applications. Advanced theoretical investigations, including HOMO-LUMO analyses and NBO studies, have revealed the electronic characteristics of these compounds, suggesting their suitability for non-linear optical applications due to their significant hyperpolarizability (Al-Abdullah et al., 2014).
Applications in Non-linear Optics
The study of tetrahydropyrimidine derivatives has also highlighted their potential in non-linear optical applications. The calculated first hyperpolarizability of certain derivatives significantly exceeds that of urea, positioning these compounds as attractive candidates for further research in this field. This is supported by detailed molecular electrostatic potential and hyperpolarizability analyses (Al-Abdullah et al., 2014).
Novel Anticancer Compounds
Research has also focused on the synthesis of tetrahydropyrimidine derivatives with potential anticancer activity. Multicomponent reactions have been explored for the development of novel compounds, which have shown promising activity against various human cancer cell lines. This highlights the therapeutic potential of tetrahydropyrimidine derivatives in the treatment of cancer (Valeru et al., 2018).
Propiedades
IUPAC Name |
6-butyl-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-6-8-7-9(13)12(4-2)10(14)11-8/h7H,3-6H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUFIJRMIFZPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)N(C(=O)N1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















